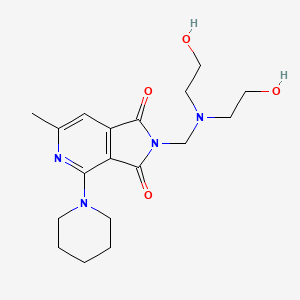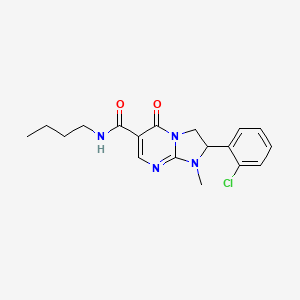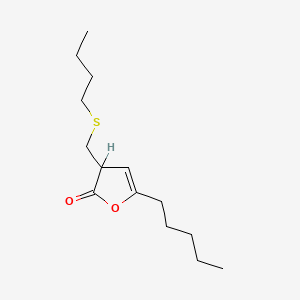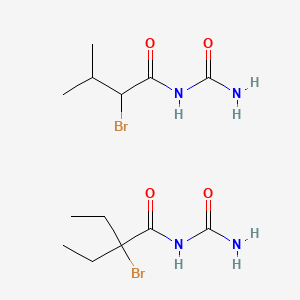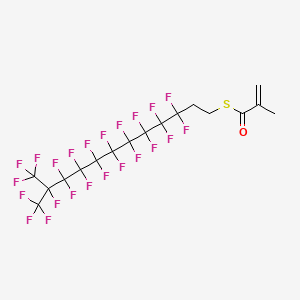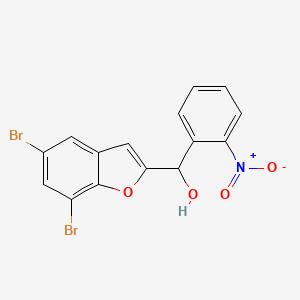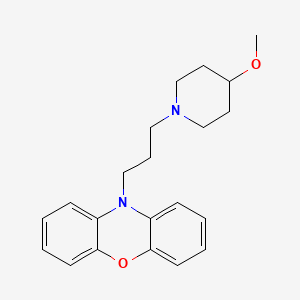
Cobalt, (ethanedioato(2-)-O,O')bis(3-methylbenzenamine)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- is a coordination compound that features cobalt as the central metal ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- typically involves the reaction of cobalt salts with ethanedioic acid (oxalic acid) and 3-methylbenzenamine (m-toluidine). The reaction is usually carried out in a solvent such as water or ethanol under controlled temperature and pH conditions to ensure the formation of the desired coordination complex .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced, often resulting in the formation of different cobalt species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH, and solvent environments .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state cobalt complexes, while substitution reactions can result in new coordination compounds with different ligands .
Applications De Recherche Scientifique
Cobalt, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Cobalt, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- involves its ability to coordinate with various substrates and catalyze chemical reactions. The cobalt center can undergo changes in oxidation state, facilitating redox reactions. Additionally, the ligands can participate in interactions with other molecules, influencing the overall reactivity and stability of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(II) acetylacetonate: Another cobalt coordination compound with different ligands.
Cobalt(III) chloride: A simple cobalt salt with different chemical properties.
Cobalt(II) nitrate: A cobalt salt used in various chemical applications.
Uniqueness
Cobalt, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity. The presence of ethanedioic acid and 3-methylbenzenamine ligands allows for specific interactions and applications that may not be achievable with other cobalt compounds .
Propriétés
Numéro CAS |
80660-64-6 |
|---|---|
Formule moléculaire |
C16H18CoN2O4 |
Poids moléculaire |
361.26 g/mol |
Nom IUPAC |
cobalt(2+);3-methylaniline;oxalate |
InChI |
InChI=1S/2C7H9N.C2H2O4.Co/c2*1-6-3-2-4-7(8)5-6;3-1(4)2(5)6;/h2*2-5H,8H2,1H3;(H,3,4)(H,5,6);/q;;;+2/p-2 |
Clé InChI |
IVPNRODHUQIHPD-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=CC=C1)N.CC1=CC(=CC=C1)N.C(=O)(C(=O)[O-])[O-].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



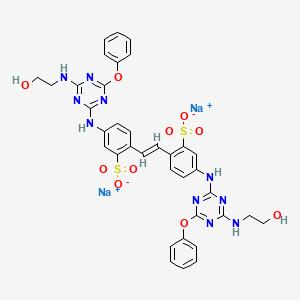
![3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12713993.png)
